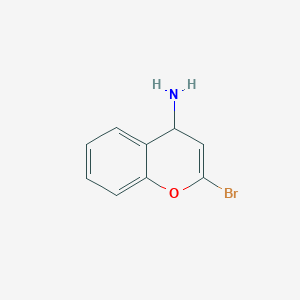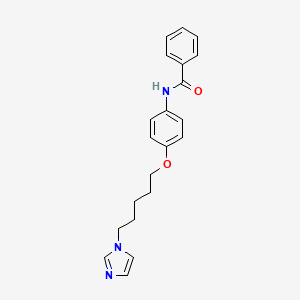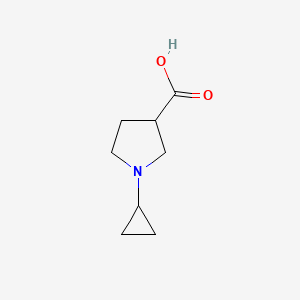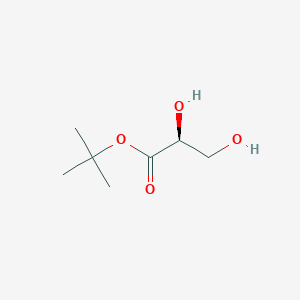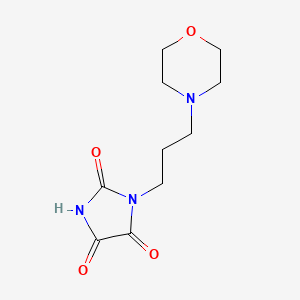
1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione is a compound that belongs to the class of imidazolidine-2,4,5-triones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a morpholine ring attached to a propyl chain, which is further connected to an imidazolidine-2,4,5-trione core.
Preparation Methods
The synthesis of 1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione typically involves the reaction of glycoluril with potassium persulfate. Glycoluril is obtained by the condensation of urea and glyoxal. The oxidation of glycoluril with potassium persulfate in water at 75°C for 2 hours yields imidazolidine-2,4,5-trione . The morpholinopropyl group can be introduced through subsequent reactions involving appropriate reagents and conditions.
Chemical Reactions Analysis
1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using mild oxidants like potassium persulfate.
Substitution: It can undergo substitution reactions where the morpholinopropyl group can be replaced or modified using different reagents.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common reagents used in these reactions include potassium persulfate for oxidation and sodium methylate for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of other chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets, such as cholinergic enzymes. The compound inhibits the activity of acetylcholinesterase and butyrylcholinesterase by binding to their active sites, preventing the breakdown of neurotransmitters like acetylcholine . This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione can be compared with other imidazolidine-2,4,5-triones and similar compounds like pirimidine-2,4,6-triones. These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and solubility . For example, pirimidine-2,4,6-triones have been studied as soluble epoxide hydrolase inhibitors with enhanced water solubility .
Similar compounds include:
- 1-(2,6-diisopropyl-phenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione
- Pirimidine-2,4,6-triones
These comparisons highlight the unique properties of this compound, such as its specific inhibitory activity on cholinergic enzymes and its potential therapeutic applications.
Properties
Molecular Formula |
C10H15N3O4 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-(3-morpholin-4-ylpropyl)imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C10H15N3O4/c14-8-9(15)13(10(16)11-8)3-1-2-12-4-6-17-7-5-12/h1-7H2,(H,11,14,16) |
InChI Key |
JWDKFGULYNGENK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


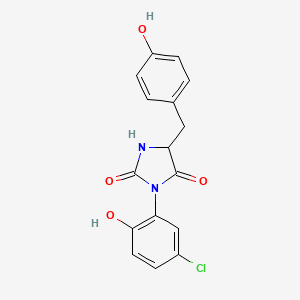

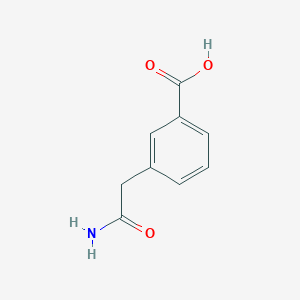

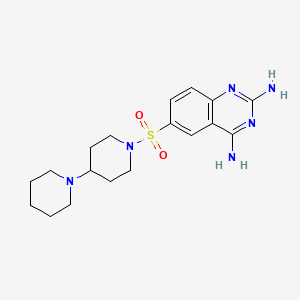
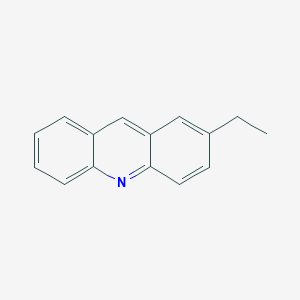
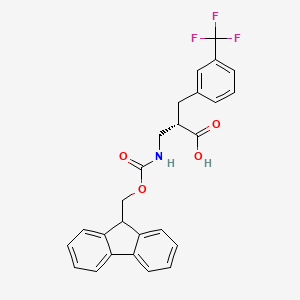
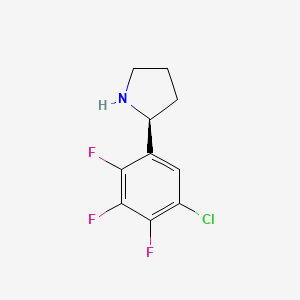
![8-[(3-Aminopropyl)amino]adenosine](/img/structure/B12942366.png)

